molecular formula C24H29FN6 B1684352 雷利替尼 CAS No. 862505-00-8

雷利替尼

货号 B1684352
CAS 编号: 862505-00-8
分子量: 420.5 g/mol
InChI 键: XPPBBJCBDOEXDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .


Molecular Structure Analysis

Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of Ralimetinib bound to EGFR has been solved and is available in the Protein Data Bank .


Physical And Chemical Properties Analysis

Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .

科学研究应用

1. 雷利替尼作为晚期癌症的 p38 MAPK 抑制剂

雷利替尼,又称 LY2228820 二甲磺酸盐,是一种 p38 MAPK 的选择性抑制剂,p38 MAPK 是一种调节肿瘤环境中细胞因子产生的激酶。它已被研究用于晚期癌症患者的安全性耐受性,既作为单一药物,也与他莫昔芬联合使用。该 I 期研究证明了雷利替尼可接受的安全性及药代动力学,表明其在癌症治疗中的潜力,尽管对部分患者的反应仅限于稳定疾病 (Patnaik 等人,2015 年)

2. 雷利替尼与化疗联合用于卵巢癌

一项 I b/2 期临床试验评估了雷利替尼与吉西他滨和卡铂联合用于复发性铂敏感上皮性卵巢癌患者。该研究表明,添加雷利替尼后无进展生存期 (PFS) 有所改善,尽管中位总生存期和总缓解率等次要目标在统计学上并不显着 (Vergote 等人,2019 年)

3. 雷利替尼出乎意料的作用机制

有趣的是,一项研究发现雷利替尼的抗癌活性可能是由于它抑制 EGFR 的能力,而不是它的主要靶点 p38α。这表明 EGFR 突变状态可能是涉及雷利替尼的临床试验中的一个有价值的生物标记,突出了肿瘤学中药物机制的复杂性 (Bhattacharjee 等人,2022 年)

4. 雷利替尼在胶质母细胞瘤治疗中的应用

一项 I 期试验研究了雷利替尼与放疗和化疗(替莫唑胺)联合用于新诊断的胶质母细胞瘤患者。该研究确定了雷利替尼在该联合用药中的最大耐受剂量 (MTD),常见的剂量限制性毒性是肝细胞溶解和皮疹。这标志着雷利替尼的潜力探索超出了传统的癌症类型 (Biau 等人,2020 年)

安全和危害

Ralimetinib is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Ralimetinib has advanced to phase 2 clinical trials in oncology . Future clinical trials involving Ralimetinib could incorporate EGFR mutation status as a biomarker to identify sensitive patients .

属性

IUPAC Name

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPBBJCBDOEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN6
Record name Ralimetinib
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ralimetinib
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235456
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralimetinib

CAS RN

862505-00-8
Record name 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862505-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ralimetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralimetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11787
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ralimetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALIMETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ralimetinib
Reactant of Route 2
Reactant of Route 2
Ralimetinib
Reactant of Route 3
Reactant of Route 3
Ralimetinib
Reactant of Route 4
Reactant of Route 4
Ralimetinib
Reactant of Route 5
Reactant of Route 5
Ralimetinib
Reactant of Route 6
Ralimetinib

Citations

For This Compound
351
Citations
A Patnaik, P Haluska, AW Tolcher, C Erlichman… - Clinical Cancer …, 2016 - AACR
… activity of ralimetinib in breast … ralimetinib would exhibit antitumor activity in endocrine-resistant breast cancer. Here, we report findings from the first-in-human phase I study of ralimetinib…
Number of citations: 100 aacrjournals.org
JC Bendell, HG Bischoff, J Hwang, HC Reinhardt… - Investigational New …, 2020 - Springer
… Similarly, the observed ralimetinib PK data from this study were compared to the population-based PK model for ralimetinib monotherapy determined from the Phase 1 monotherapy …
Number of citations: 20 link.springer.com
J Biau, E Thivat, E Chautard, D Stefan, M Boone… - Radiotherapy and …, 2021 - Elsevier
… The MTD of ralimetinib was 100 mg/12 h with … Of the 18 enrolled patients, 15 received the MTD of ralimetinib. At the MTD, the … No interaction of TMZ and ralimetinib when administrated …
Number of citations: 23 www.sciencedirect.com
I Vergote, F Heitz, P Buderath, M Powell, J Sehouli… - Gynecologic …, 2020 - Elsevier
… Phase 1b was to determine the recommended phase 2 dose (RP2D) of ralimetinib … 1:1 to ralimetinib (R)+GC or placebo (P)+GC, for six cycles, followed by ralimetinib 300 mg …
Number of citations: 42 www.sciencedirect.com
D Bhattacharjee, J Bakar, EL Sausville, BE Mendelson… - bioRxiv, 2022 - biorxiv.org
… As our computational and cellular analyses suggested that ralimetinib functions as an EGFR inhibitor, we performed kinase assays to test whether ralimetinib inhibits EGFR activity in …
Number of citations: 2 www.biorxiv.org
I Vergote, F Heitz, P Buderath, MA Powell, J Sehouli… - 2019 - ascopubs.org
… Ralimetinib (R) is a selective small-molecule inhibitor of p38α … of ralimetinib to GC resulted in modest improvements in PFS. Grade 3/4 elevated ALT was more common in the ralimetinib …
Number of citations: 2 ascopubs.org
M Kunnimalaiyaan, A Dadbin, Y Henderson… - 2022 - scholar.archive.org
… • The p38/MAPK14 inhibitor ralimetinib synergizes with dabrafenib, in particular in human PTC cells and mouse ATC cells • Ralimetinib and other p38/MAPK inhibitors are …
Number of citations: 2 scholar.archive.org
A Carey, S Garg, MM Cleary, M Loriaux, SL Winski… - Blood, 2015 - Elsevier
… Further, we compared doramapimod, ralimetinib, and ARRY 614 for their ability to inhibit p38 phosphorylation in primary AML samples using flow cytometry and immunoblot analysis; all …
Number of citations: 4 www.sciencedirect.com
D Bhattacharjee, J Bakar, SP Chitnis, EL Sausville… - Cell Chemical …, 2023 - cell.com
… that ralimetinib inhibits EGFR kinase activity in vitro and in cellulo. While ralimetinib sensitivity is … Finally, we solved the cocrystal structure of ralimetinib bound to EGFR, providing further …
Number of citations: 4 www.cell.com
P Reus, H Guthmann, N Uhlig, M Agbaria… - Journal of Controlled …, 2023 - europepmc.org
… Both nafamostat and ralimetinib liposomes showed good cellular uptake and lack of cytotoxicity, and non-targeted LipNaf demonstrated enhanced accumulation in the lungs following …
Number of citations: 2 europepmc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。